molecular formula C9H13NO B14852404 3-Ethyl-5-(methylamino)phenol

3-Ethyl-5-(methylamino)phenol

Cat. No.: B14852404
M. Wt: 151.21 g/mol
InChI Key: DNIRTCMCAVXFBJ-UHFFFAOYSA-N
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Description

3-Ethyl-5-(methylamino)phenol is an organic compound belonging to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, an aryl halide is reacted with a nucleophile under specific conditions to replace the halide group with a hydroxyl group, forming the phenol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary, but they often involve the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated phenols.

Scientific Research Applications

3-Ethyl-5-(methylamino)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can participate in redox reactions and interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-methylphenol: Similar structure but lacks the methylamino group.

    3-(methylamino)phenol: Similar structure but lacks the ethyl group.

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

Uniqueness

3-Ethyl-5-(methylamino)phenol is unique due to the presence of both an ethyl group and a methylamino group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-5-(methylamino)phenol

InChI

InChI=1S/C9H13NO/c1-3-7-4-8(10-2)6-9(11)5-7/h4-6,10-11H,3H2,1-2H3

InChI Key

DNIRTCMCAVXFBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)NC

Origin of Product

United States

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